molecular formula C7H8ClN3O B13451575 6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride

6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride

Cat. No.: B13451575
M. Wt: 185.61 g/mol
InChI Key: PFULTONDRWPJFR-UHFFFAOYSA-N
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Description

6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 6-position enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

6-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c1-4-2-6(11)5-3-8-10-7(5)9-4;/h2-3H,1H3,(H2,8,9,10,11);1H

InChI Key

PFULTONDRWPJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)NN=C2.Cl

Origin of Product

United States

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